1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structural motif where two rings are connected through a single atom, creating a three-dimensional structure. The presence of a nitrobenzoyl group and a spirochroman-piperidinone framework makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of chroman derivatives with piperidinone precursors under specific conditions.
Industrial production methods often employ catalytic processes to enhance yield and selectivity. Organocatalysts, such as N-heterocyclic carbenes or phosphines, are frequently used to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions include amino derivatives, oxides, and substituted spiro compounds .
Scientific Research Applications
1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, modulating their activity. The spirocyclic structure enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
Spiro[indole-piperidines]: These compounds have similar structural features but differ in their biological activity and applications.
Spiro[benzofuran-piperidines]: These compounds share the spirocyclic core but have different functional groups, leading to distinct chemical and biological properties.
The uniqueness of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of the nitrobenzoyl group and the spirochroman-piperidinone framework, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1'-(3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-13-20(27-18-7-2-1-6-16(17)18)8-10-21(11-9-20)19(24)14-4-3-5-15(12-14)22(25)26/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVFIBAGSEWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.